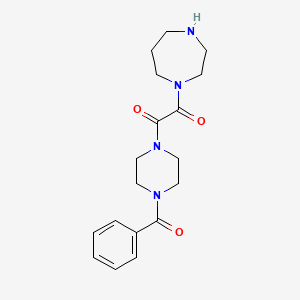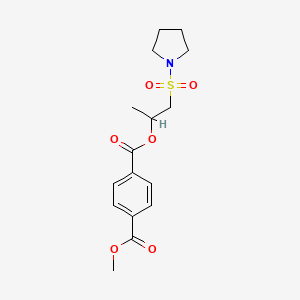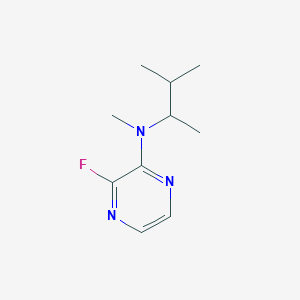
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, also known as BzDPP, is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is a potent and selective ligand for the α1 subtype of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system (CNS). BzDPP has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione acts as a positive allosteric modulator of the GABAA receptor, which enhances the inhibitory effects of GABA on neuronal activity. It binds to a specific site on the receptor and increases the affinity of GABA for its binding site, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity. 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter in the CNS. This results in a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective ligand for the α1 subtype of the GABAA receptor, which allows for more specific targeting of this receptor subtype. Another advantage is that it has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione. One direction is to investigate its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders. Another direction is to explore its effects on other subtypes of the GABAA receptor and other neurotransmitter systems in the CNS. Additionally, further research is needed to optimize the synthesis and purification of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione, which could increase its availability for research.
Synthesemethoden
The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione involves the reaction of 4-benzoylpiperazine with 1,4-diazepane-1,2-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which are carefully controlled to yield a high purity product. The synthesis of 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. 1-(4-Benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione has also been investigated for its potential use as a therapeutic agent for the treatment of anxiety disorders, insomnia, and other CNS disorders.
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(1,4-diazepan-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(15-5-2-1-3-6-15)21-11-13-22(14-12-21)18(25)17(24)20-9-4-7-19-8-10-20/h1-3,5-6,19H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQXGSBUJPVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)

![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)